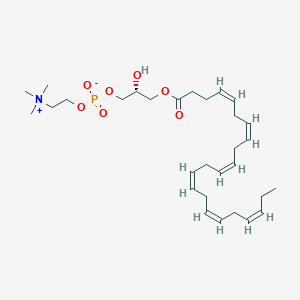

1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine is a complex lipid molecule that plays a significant role in various biological processes. It is a derivative of docosahexaenoic acid (DHA), a polyunsaturated omega-3 fatty acid, and is involved in the structure and function of cell membranes, particularly in the brain and retina .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine typically involves the esterification of DHA with sn-glycero-3-phosphocholine. This process can be carried out using various catalysts and reaction conditions to optimize yield and purity. Common methods include enzymatic esterification using lipases or chemical esterification using acid or base catalysts .

Industrial Production Methods

Industrial production of this compound often employs biotechnological approaches, such as microbial fermentation, to produce DHA, which is then chemically or enzymatically esterified with sn-glycero-3-phosphocholine. This method ensures a high yield and purity of the final product, making it suitable for pharmaceutical and nutraceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions

1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the multiple double bonds present in the DHA moiety, leading to the formation of hydroperoxides and other oxidation products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen, ozone, and peroxides. These reactions typically require mild to moderate temperatures and can be catalyzed by transition metals.

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones.

Hydrolysis: Free DHA and sn-glycero-3-phosphocholine.

Applications De Recherche Scientifique

Structural Characteristics

DHA-PC is composed of a glycerol backbone with a phosphate group and two fatty acid chains. The presence of the DHA chain (22:6) contributes to its unique properties in membrane fluidity and signaling pathways.

Neuroprotective Effects

DHA-PC has been studied for its neuroprotective properties. Research indicates that it may help reduce neuronal apoptosis and promote cell survival in models of neurodegeneration. A study demonstrated that DHA-PC can modulate inflammatory responses in microglial cells, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Cardiovascular Health

DHA-PC is linked to improved cardiovascular health due to its role in lipid metabolism and anti-inflammatory effects. Studies have shown that supplementation with DHA-rich phospholipids can enhance endothelial function and reduce the risk of atherosclerosis by modulating lipid profiles and inflammatory markers.

Cell Signaling

This compound plays a crucial role in cell signaling pathways. It acts as a precursor for bioactive lipids that influence various cellular processes, including apoptosis, proliferation, and differentiation. Research has highlighted its involvement in the modulation of G protein-coupled receptors (GPCRs), which are critical for cellular communication.

Drug Delivery Systems

DHA-PC is being explored as a component in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs. Formulations incorporating DHA-PC have shown improved pharmacokinetics and therapeutic efficacy in preclinical studies.

Neuroprotection in Alzheimer's Disease

A study published in Neurobiology of Disease investigated the effects of DHA-PC on amyloid-beta-induced toxicity in neuronal cells. The results indicated that treatment with DHA-PC significantly reduced cell death and inflammation compared to control groups, highlighting its potential as a therapeutic agent for Alzheimer's disease .

Cardiovascular Benefits

Research featured in Circulation examined the impact of dietary DHA-PC on lipid profiles among patients with hyperlipidemia. The findings suggested that supplementation led to significant reductions in LDL cholesterol levels and improvements in endothelial function .

Drug Delivery Enhancements

A study published in Journal of Controlled Release evaluated the use of DHA-PC as a carrier for chemotherapeutic agents. The results demonstrated enhanced delivery efficiency and reduced side effects compared to traditional delivery methods, indicating its promise for cancer therapy .

Mécanisme D'action

The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function. It interacts with various membrane proteins and receptors, modulating signal transduction pathways. In the brain, it is involved in synaptic plasticity and neuroprotection, while in the retina, it plays a crucial role in photoreceptor function .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-glycero-3-phosphate: Another DHA derivative with similar biological roles but different chemical properties due to the presence of a phosphate group instead of a phosphocholine group.

1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phospho-N-methylethanolamine: A complex lipid with both DHA and hexadecanoic acid, offering unique structural and functional properties.

Uniqueness

1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine is unique due to its specific combination of DHA and phosphocholine, which provides distinct advantages in terms of membrane incorporation and biological activity. Its role in neuroprotection and retinal health sets it apart from other similar compounds .

Activité Biologique

1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine (often referred to as DHA-PC) is a phospholipid that incorporates docosahexaenoic acid (DHA), an omega-3 fatty acid known for its significant biological activities. This compound is part of the glycerophospholipid family and plays crucial roles in cellular membrane structure and function. Understanding its biological activity is essential for elucidating its potential therapeutic applications and mechanisms of action.

- Chemical Formula : C25H39O7P

- Molecular Weight : 482.554 g/mol

- Classification : Glycerophospholipid

| Property | Value |

|---|---|

| Average Mass | 482.554 |

| Monoisotopic Mass | 482.254 |

| Net Charge | 0 |

Membrane Dynamics

DHA-PC is integral to the fluidity and flexibility of cell membranes. Its incorporation into lipid bilayers enhances membrane permeability and influences protein function by facilitating the lateral mobility of membrane proteins. Studies have shown that DHA-PC can affect the dynamics of membrane fusion and fission processes, which are critical for cellular communication and transport mechanisms.

Neuroprotective Effects

DHA is well-documented for its neuroprotective properties. Research indicates that DHA-PC can reduce oxidative stress and inflammation in neuronal cells. For instance, in a study investigating the effects of DHA on Alzheimer's disease models, DHA-PC was shown to mitigate amyloid-beta peptide aggregation, a hallmark of Alzheimer's pathology, thereby suggesting a potential role in neuroprotection and cognitive health .

Anti-inflammatory Properties

DHA-PC exhibits anti-inflammatory effects by modulating signaling pathways involved in inflammation. It has been observed to inhibit the production of pro-inflammatory cytokines in various cell types, including macrophages and microglia. This property is particularly relevant in conditions characterized by chronic inflammation, such as cardiovascular diseases and neurodegenerative disorders .

Study 1: Effect on Alzheimer's Disease

A study published in Langmuir demonstrated that DHA-PC influences the interaction between amyloid-beta peptides and lipid membranes. The presence of DHA-PC reduced the aggregation of amyloid-beta, suggesting a protective mechanism against neurodegeneration .

Study 2: Cardiovascular Health

Research has indicated that supplementation with DHA-rich phospholipids can improve cardiovascular health by enhancing endothelial function and reducing inflammatory markers. In clinical trials, patients receiving DHA-PC showed significant reductions in triglyceride levels and improved arterial elasticity compared to control groups .

Interaction with Cholesterol

DHA-PC's interaction with cholesterol within lipid bilayers affects membrane properties significantly. It has been shown that cholesterol preferentially associates with saturated phospholipids; however, its interaction with unsaturated phospholipids like DHA-PC alters lipid organization within membranes, potentially impacting signaling pathways related to cardiovascular health .

Influence on Lipid Rafts

DHA-PC contributes to the formation and stability of lipid rafts—microdomains within cell membranes that facilitate signal transduction. The presence of polyunsaturated fatty acids like DHA enhances the fluidity of these rafts, allowing for more efficient receptor clustering and signaling .

Propriétés

IUPAC Name |

[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h6-7,9-10,12-13,15-16,18-19,21-22,29,32H,5,8,11,14,17,20,23-28H2,1-4H3/b7-6-,10-9-,13-12-,16-15-,19-18-,22-21-/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOWKZULVQWMLY-APPDJCNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

162440-05-3 | |

| Record name | LysoPC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.